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Maltol

Flavor Chemistry Food Science Sensory Analysis

Maltol (≥99% FCC) delivers a gentle, warm caramel and cotton-candy sweetness profile ideal for applications where subtle flavor enhancement is required. With 4–6× lower potency than ethyl maltol and a 10× higher odor threshold, it enables precise dosing without overpowering primary flavors—critical for batch consistency in baked goods, confectionery, and beverages. GRAS/FEMA 2656 compliance, metal-chelating antioxidant properties, and established safety for pharmaceutical taste-masking further differentiate it from vanillin, kojic acid, and other class analogs. Procure with confidence for food, pharma, and fragrance applications.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 118-71-8
Cat. No. B134687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltol
CAS118-71-8
Synonyms3-Hydroxy-2-methyl-4H-pyran-4-one;  2-Methyl-3-hydroxy-4-pyrone;  2-Methyl-3-hydroxypyran-4-one;  2-Methyl-3-hydroxypyrone;  3-Hydroxy-2-methyl-1,4-pyrone;  Larixic Acid;  Larixin;  NSC 2829;  NSC 404458;  Palatone;  Veltol; 
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)O
InChIInChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3
InChIKeyXPCTZQVDEJYUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility1 to 10 mg/mL at 72 °F (NTP, 1992)
In water, 10900 mg/L at 15 °C
One gram dissolves in 82 mL water, 80 mL glycerin, 21 mL alcohol, 28 mL propylene glycol;  Freely soluble in hot water, chloroform;  sparingly soluble in benzene, ether, petroleum ether;  soluble in alkali hydroxides giving yellow solutions
10.9 mg/mL at 15 °C
Sparingly soluble in water, soluble in propylene glycol
Soluble (in ethanol)

Maltol (CAS 118-71-8): Technical Specifications and Procurement-Grade Purity Profile


Maltol (3-hydroxy-2-methyl-4H-pyran-4-one, CAS 118-71-8) is a naturally occurring γ-pyrone derivative found in roasted malt, larch bark, chicory, and caramelized sugars [1]. Commercially available as a white crystalline powder with a melting point range of 160–164°C and water solubility of 12 g/L at 25°C, maltol serves as both a flavor enhancer and a metal-chelating antioxidant . Its sensory profile is characterized by a warm, caramelic, cotton-candy-like sweetness with subtle fruity undertones [2]. For procurement purposes, industrial-grade maltol is routinely supplied at ≥99.0% purity (GC) with heavy metal specifications (Pb ≤10 ppm, As ≤3 ppm) suitable for food, pharmaceutical, and cosmetic applications .

Why Maltol Cannot Be Directly Substituted by Ethyl Maltol, Vanillin, or Kojic Acid in Formulation


Despite structural similarities within the γ-pyrone and phenolic flavor enhancer classes, maltol exhibits distinct and non-interchangeable performance characteristics. Ethyl maltol (CAS 4940-11-8) provides 4- to 6-fold greater flavor potency and a 10-fold lower odor threshold, leading to over-flavoring and cost-inefficiency when substituted at equal weight concentrations . Vanillin (CAS 121-33-5) and ethyl vanillin (CAS 121-32-4) offer a creamy, phenolic vanilla profile that lacks the caramelic, cotton-candy warmth of maltol, making them unsuitable for applications requiring a burnt-sugar or toasted note [1]. Kojic acid (CAS 501-30-4), another metal-chelating hydroxypyrone, demonstrates approximately 50-fold lower antioxidant potency in biological systems compared to maltol and is not approved as a flavoring agent, precluding its use in food and beverage applications [2]. These quantitative and qualitative differences necessitate compound-specific selection rather than class-level interchange.

Quantitative Differentiation of Maltol Against Key Comparators: A Data-Driven Selection Guide


Flavor Potency: Maltol vs. Ethyl Maltol (4–6× Lower Potency Enables Precise Dosing)

Ethyl maltol (CAS 4940-11-8) exhibits 4- to 6-fold greater flavor-enhancing potency than maltol. This quantitative difference is consistently reported across multiple industry technical datasheets and regulatory filings . Maltol's lower potency allows for finer control in delicate flavor formulations where ethyl maltol's intensity would overpower the desired sensory profile [1].

Flavor Chemistry Food Science Sensory Analysis

Odor Threshold: Maltol vs. Ethyl Maltol (10× Higher Threshold for Subtler Aroma)

Ethyl maltol has an odor threshold approximately 10 times lower than that of maltol, meaning it is detectable by human olfaction at one-tenth the concentration required for maltol [1]. This differential is structurally attributed to the substitution of the methyl (–CH₃) group at C-2 in maltol with an ethyl (–CH₂CH₃) group in ethyl maltol, which increases molecular weight by ~11% and dramatically reduces volatility while enhancing sensory impact [2].

Olfactory Science Fragrance Chemistry Perfumery

Antioxidant Activity: Maltol vs. BHA and BHT (Approximately 1/50th Potency but with Minimal Prooxidant Activity)

Maltol exhibits antioxidant potency approximately 1/50th that of synthetic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in standard in vitro assays [1]. However, maltol demonstrates minimal prooxidant activity—a critical safety advantage. In a bleomycin-Fe³⁺-DNA assay, maltol at 2 mM produced only a 2.5-fold increase in iron-bleomycin-dependent degradation, whereas pyrogallol, a phenolic antioxidant known for strong prooxidant effects, induced stimulation at 100-fold lower concentrations [2]. Maltol's stimulatory effect plateaued above 1 mM, suggesting hydroxyl radical scavenging by excess compound rather than sustained prooxidant behavior [2].

Antioxidant Chemistry Food Preservation Oxidative Stress

Metal Chelation: Maltol vs. Deferiprone (Complementary Therapeutic Roles in Iron Management)

Maltol functions as a dietary iron absorption enhancer via formation of a bioavailable ferric maltol complex, which is an approved drug for iron deficiency anemia [1]. In contrast, deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one) is a synthetic iron chelator used for iron overload disorders (e.g., thalassemia) at high doses of 75–100 mg/kg/day to promote iron excretion [2]. Maltol–iron complex increases iron uptake, whereas deferiprone removes excess iron; thus, the two compounds serve opposite clinical purposes. Maltol's chelation affinity for Fe³⁺, Al³⁺, and Ga³⁺ is well-established but does not compete with deferiprone for iron removal, reflecting distinct binding kinetics and therapeutic indications [3].

Iron Chelation Pharmaceutical Chemistry Iron Deficiency Anemia

Usage Concentration: Maltol vs. Ethyl Maltol in Food Applications (250 ppm vs. 100 ppm Regulatory Limit)

Regulatory limits for flavoring agents differ quantitatively between maltol and ethyl maltol. According to TTB (Alcohol and Tobacco Tax and Trade Bureau) guidelines, the maximum allowable concentration for maltol in alcoholic beverages is 250 ppm, whereas the limit for ethyl maltol is 100 ppm [1]. Additionally, typical industrial usage levels vary: maltol is commonly applied at approximately 110 ppm in baked goods and ice cream, and 80 ppm in beverages; ethyl maltol is used at about 20 ppm in similar applications due to its higher potency [2]. Maltol can be effectively employed at concentrations as high as 20,000 ppm in certain formulations limited only by solubility, providing a broad operational window for deep caramel and cocoa flavor development [3].

Food Additives Regulatory Compliance Flavor Formulation

Research and Industrial Application Scenarios for Maltol: Evidence-Based Selection Criteria


Flavor Enhancement in Baked Goods and Confectionery Requiring Subtle Caramel Warmth

Maltol's flavor potency is 4–6× lower than ethyl maltol and its odor threshold is 10× higher, making it the preferred choice for applications where a gentle, warm caramel and cotton-candy background note is desired without overpowering the primary flavor profile. Typical usage levels of 110 ppm in baked goods and ice cream, and up to 5,000 ppm in cocoa and chocolate flavors, leverage maltol's solubility-driven dosing flexibility [1]. Substituting ethyl maltol at equivalent weight would require a 4–6× dosage reduction to avoid over-flavoring, which may compromise batch-to-batch consistency in large-scale food manufacturing .

Pharmaceutical Taste Masking in Pediatric and Geriatric Oral Formulations

Maltol is utilized in pharmaceutical formulations to mask bitter and unpleasant tastes, improving patient compliance in pediatric and geriatric populations. Its established safety profile (GRAS status, FEMA 2656) and ability to chelate metal ions without inducing prooxidant damage support its use in oral liquid and chewable dosage forms [1]. Unlike synthetic antioxidants BHA/BHT, maltol does not carry the same regulatory restrictions or consumer concerns, while its iron-chelation property may provide ancillary stability benefits in formulations containing trace metal impurities .

Iron Supplementation Therapy via Ferric Maltol Complex for Iron Deficiency Anemia

Ferric maltol complex is an approved pharmaceutical agent for the treatment of iron deficiency anemia, leveraging maltol's ability to form a stable, bioavailable chelate with Fe³⁺ that enhances intestinal iron absorption [1]. This application is distinct from iron chelators such as deferiprone, which are indicated for iron overload and promote iron excretion. Maltol's role as an absorption enhancer rather than a depletion agent is critical for correct therapeutic selection, addressing the needs of approximately one-quarter of the global population affected by iron deficiency anemia .

Fragrance Development for Gourmand and Vanilla-Modifying Notes

In perfumery, maltol serves as a vanillin modifier and gourmand accent, contributing a sweet, caramelic, cotton-candy warmth with subtle fruity undertones. Its 10× higher odor threshold relative to ethyl maltol allows perfumers to introduce sweetness without the aggressive, jammy-fruit character of ethyl maltol [1]. Maltol's performance in fragrance compositions is characterized by a soft, creamy diffusion that complements vanilla, coumarin, and lactonic notes, making it essential for 'fresh-baked' and confectionery-inspired accords .

Technical Documentation Hub

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